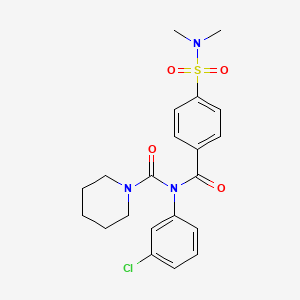

![molecular formula C10H4Cl2N2 B3019544 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile CAS No. 348152-30-7](/img/structure/B3019544.png)

2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile" is a chemical of interest in the field of organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemistry of similar nitrile-containing compounds.

Synthesis Analysis

The papers discuss the synthesis of a series of [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene)propanedinitriles, which are synthesized through the reaction of N1,N2-diarylamidines with (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile . This reaction likely involves the formation of a reactive intermediate that then undergoes cyclization to form the pyridinylidene ring system. The synthesis of these compounds is significant as it provides a method for creating complex molecules with potential applications in various fields, including medicinal chemistry and material science.

Molecular Structure Analysis

The structure of the synthesized compounds is determined using NMR spectra and NOE experiments . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The molecular structure analysis is an essential step in the synthesis process, as it ensures that the desired compound has been obtained and provides insights into the compound's potential reactivity and interactions.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions of "this compound" specifically, they do describe the reactivity of related compounds. The reactions involved in the synthesis of the pyridinylidene derivatives suggest that the nitrile group plays a key role in the cyclization process . Understanding the reactivity of the nitrile group in these compounds can provide a basis for predicting the behavior of similar compounds under various conditions.

Physical and Chemical Properties Analysis

The papers do not directly discuss the physical and chemical properties of "this compound." However, the properties of β-diketones are explored, including their solid-state conformations and the absence of an enol configuration . These findings are relevant as they contribute to the broader understanding of the properties of carbonyl-containing compounds, which can be extrapolated to nitrile-containing compounds to some extent. The physical and chemical properties of a compound are essential for its practical application and can influence its stability, reactivity, and suitability for use in various environments.

Applications De Recherche Scientifique

Environmental Impact and Degradation

Research has focused on understanding the environmental impact and degradation processes of chlorinated compounds, which share structural similarities with 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile. For example, studies have evaluated the consequences of contamination by chlorophenols in aquatic environments, highlighting their moderate toxicity to both mammalian and aquatic life. These compounds, including 2,4-dichlorophenol, have shown considerable toxicity upon long-term exposure to fish. The persistence of chlorophenols in the environment depends on the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low due to their strong organoleptic effect (Krijgsheld & Gen, 1986).

Biotechnological Production and Recovery

In biotechnological research, compounds like 1,3-propanediol and 2,3-butanediol, which share a similar carbon backbone to this compound, have been explored for their wide range of applications. These studies have primarily focused on the separation and purification techniques from fermentation broths, which constitute a significant portion of production costs. Innovations in downstream processing are crucial for improving yield, purity, and reducing energy consumption in the bioproduction of such compounds (Xiu & Zeng, 2008).

Toxicology and Environmental Safety

Investigations into the toxicity and environmental safety of chlorinated herbicides, like 2,4-D, offer insights into the potential risks associated with similar chlorinated compounds. These studies provide comprehensive reviews on the toxicological profiles, mechanisms of action, and environmental behavior of such chemicals, highlighting their widespread distribution and potential adverse effects on non-target organisms and human health. Emphasis on the need for sustainable use and the development of less harmful alternatives is a consistent theme across this research (Islam et al., 2017).

Sorption and Environmental Behavior

The environmental behavior, including sorption to soil and organic matter, of phenoxy herbicides provides valuable insights into the fate of similar chlorinated compounds in the environment. Understanding the factors influencing the sorption and degradation of these chemicals is crucial for assessing their mobility, persistence, and potential impact on ecosystems. Research in this area suggests that organic matter and iron oxides play significant roles in the sorption of phenoxy herbicides, indicating similar pathways might be relevant for compounds like this compound (Werner, Garratt, & Pigott, 2012).

Propriétés

IUPAC Name |

2-[(2,3-dichlorophenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-3-1-2-8(10(9)12)4-7(5-13)6-14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYMXFWIKJGMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)

![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)

![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)